ZnAF-2 DA
Description
The Essential Role of Labile Zinc Ions in Cellular Physiology
While the total cellular concentration of zinc can be relatively high (200–300 µM), a small, tightly regulated pool of "labile" or "free" zinc ions exists in the picomolar to low nanomolar range. nih.govmdpi.com This labile zinc is loosely associated with low molecular weight ligands and metallothioneins (MTs), making it exchangeable and reactive. nih.gov This mobile form, constituting approximately 5% of all intracellular zinc, is crucial for zinc transfer reactions and signaling processes. nih.gov
Zinc's multifaceted roles in cellular physiology include:
Enzymatic Cofactor and Structural Component: Zinc is necessary for the activity of over 300 enzymes involved in metabolism, digestion, nerve function, and other vital processes. healthline.comcontinentalhospitals.com It also plays structural roles in numerous proteins, including zinc-finger transcription factors, which are essential for gene expression regulation. mdpi.comfrontiersin.org
Cell Growth and Division: Zinc is fundamental for cell growth and division, playing a key role in DNA synthesis and protein production. healthline.comcontinentalhospitals.comnews-medical.net
Immune Function: It is critical for the development and function of immune cells, including T cells, B cells, neutrophils, macrophages, and natural killer (NK) cells. Zinc deficiency can lead to a weakened immune response and increased susceptibility to infections. healthline.comcontinentalhospitals.comfrontiersin.orgnews-medical.netuobasrah.edu.iq
Cell Signaling: Labile zinc acts as a second messenger in intracellular communication, modulating various signaling pathways, including those involved in proliferation, apoptosis, and antioxidant defenses. nih.govmdpi.commdpi.comnih.gov Fluctuations in brain zinc concentrations are associated with neurotransmitter performance, and zinc released from synapses can activate G-protein coupled receptors. nih.gov
Antioxidant Defense: Zinc contributes to antioxidant defense by inhibiting reactive oxygen species (ROS) production and preventing oxidative damage to cellular macromolecules. continentalhospitals.comnews-medical.net
The precise homeostatic control of intracellular zinc concentrations, involving zinc ion transporters and MTs, is vital for maintaining cellular function. nih.govmdpi.comnih.gov Perturbations in zinc homeostasis have been linked to various chronic human diseases, including cancer, diabetes, and neurodegenerative disorders. mdpi.com
Table 1: Estimated Labile Zinc Concentrations in Various Biological Compartments
| Cell Type/Compartment | Estimated Labile Zinc Concentration | Source |
| Erythrocytes | 24 pM | mdpi.com |
| Peripheral venous blood monocytes | 0.17–2.5 nM | mdpi.com |
| Lymphocytes | 0.35–4.4 nM | mdpi.com |
| HeLa cells (ER) | 14 pM | mdpi.com |
| HeLa cells (Mitochondria) | 60 pM | mdpi.com |
| HeLa cells (Nucleus) | 0.11 nM | mdpi.com |
| HeLa cells (Cytosol) | 0.13 nM | mdpi.com |
| HeLa cells (Golgi apparatus) | 25 nM | mdpi.com |
Historical Context of Intracellular Metal Ion Indicator Development
The ability to measure intracellular ion concentrations has been a long-standing goal in biological research. Early optical methods for intracellular ion measurement primarily relied on the absorbance of metallochromic indicators, such as murexide (B42330) or arsenazo. However, these techniques faced limitations due to the small size of cells, resulting in short optical path lengths and reduced sensitivity. utdallas.edu
The groundbreaking work by Tsien and coworkers in developing small-molecule fluorescent indicators for calcium ions marked a significant turning point. utdallas.edunih.gov These early fluorescent indicators, like Fura-2 and Indo-1, were designed with a calcium coordination site based on the BAPTA molecule, linked to a fluorescent group. utdallas.edu Upon calcium binding, these probes exhibited shifts in their excitation or emission spectra, allowing for ratiometric quantification of ion concentrations. utdallas.edu This innovation provided a more sensitive and less invasive approach to real-time intracellular ion measurement, paving the way for similar advancements in sensing other metal ions. utdallas.edunih.gov
Evolution of Fluorescent Probes for Dynamic Zinc Ion Visualization
Following the success of calcium indicators, the development of fluorescent probes specifically for zinc ions gained momentum. The challenge in detecting zinc, which has a closed-shell electronic configuration (3d¹⁰ 4s⁰), meant that conventional spectroscopic methods were not directly applicable. researchgate.net This led to a focus on organic molecule-based fluorescence probes that could convert zinc binding into a measurable optical signal. nih.govresearchgate.net
Early zinc-fluorophores, such as Zinquin, emerged as important tools for studying intracellular zinc's role in cellular biology. rsc.org The evolution of these probes has been driven by the need for improved sensitivity, selectivity, and the ability to visualize dynamic changes in labile zinc within living cells and tissues. mit.edumdpi.commdpi.comresearchgate.net
Key mechanisms employed in the design of fluorescent zinc probes include:
Photo-induced Electron Transfer (PET): Many "turn-on" probes operate on the principle of PET. In the absence of zinc, the fluorophore's emission is quenched by electron transfer from an electron-rich chelating group. Upon zinc binding, this PET process is disrupted, leading to a significant increase in fluorescence emission. mdpi.commdpi.comrsc.org
Intramolecular Charge Transfer (ICT) and Metal-Ligand Charge Transfer (MLCT): Ratiometric probes often utilize ICT or MLCT mechanisms. These probes exhibit fluorescence at one wavelength in the absence of zinc, and upon zinc binding, the formation of a zinc-ligand complex causes a shift in the emission wavelength, allowing for ratiometric detection. mdpi.commdpi.com
Fluorescence Resonance Energy Transfer (FRET): FRET-based probes, particularly genetically encoded ones, involve a donor and an acceptor fluorophore. Zinc binding induces conformational changes that alter the distance or orientation between the fluorophores, leading to a change in FRET efficiency and a ratiometric signal. mit.edumdpi.commdpi.comnih.govmdpi.com
Chelate-Enhanced Fluorescence (CHEF) and Aggregation-Induced Luminescence (AIE): Other mechanisms like CHEF and AIE have also been explored to design zinc ion fluorescent probes. mdpi.comresearchgate.net
The continuous refinement of these design strategies has led to a diverse array of zinc fluorescent probes based on various fluorophore platforms, including quinoline, rhodamine, coumarin, fluorescein (B123965), and pyrene (B120774) derivatives. researchgate.netresearchgate.net
Rationale for Advanced Fluorescent Probe Design in Zinc Research
Despite significant progress, several challenges in zinc sensing necessitate the continued development of advanced fluorescent probes. mit.edumdpi.comresearchgate.net The rationale for designing more sophisticated probes stems from the complex nature of zinc dynamics in biological systems and the limitations of earlier generations of sensors.
Key considerations and desired improvements for advanced fluorescent zinc probes include:
Improved Water Solubility and Membrane Permeability: Many early fluorescent probes were hydrophobic, limiting their practical application in biological systems. researchgate.netnih.gov Advanced designs aim for better water solubility and efficient cell membrane penetration to enable effective intracellular imaging. researchgate.netnih.govrsc.org
High Selectivity and Sensitivity: Biological environments are rich in various metal ions (e.g., Ca²⁺, Mg²⁺, Na⁺, K⁺) that can interfere with zinc detection. Advanced probes must exhibit high selectivity for Zn²⁺ over these abundant ions and other potential interferents. mdpi.comresearchgate.netnih.gov High sensitivity is also crucial for detecting the low picomolar to nanomolar concentrations of labile zinc. researchgate.netnih.gov
Spatial and Temporal Resolution: Understanding the precise roles of zinc requires probes capable of detecting changes in zinc concentrations with high spatial and temporal resolution, ideally at the subcellular level. rsc.orgnih.govpnas.org This includes targeting specific organelles like mitochondria, ER, or the nucleus. mdpi.comrsc.orgpnas.orgnih.gov
Ratiometric Detection: Ratiometric probes, which report fluorescence changes as a ratio of intensities at two different wavelengths, are highly desirable as they are less susceptible to variations in probe concentration, excitation light intensity, and photobleaching, allowing for more accurate quantification of zinc levels. mit.edumdpi.comutdallas.edumdpi.com
Physiological pH Insensitivity: The pH of different cellular compartments can vary. Probes that maintain constant fluorescence intensity across the physiological pH range (e.g., pH 6-8) are essential for accurate measurements in various organelles. mdpi.com
Low Cytotoxicity: For live-cell imaging and long-term studies, probes must exhibit low cytotoxicity to minimize perturbation of cellular processes. mdpi.comresearchgate.net
Overcoming Intracellular Chelator Interference: The intracellular environment contains abundant chelators like glutathione (B108866), which can interfere with recognition-based probes. Reaction-based probes, which undergo zinc-mediated chemistry to release a fluorophore, offer a strategy to circumvent such interference and detect even low concentrations of zinc. bohrium.compnas.org
Targeting Specific Biological Processes: Advanced probes are being designed to investigate specific biological questions, such as zinc dynamics during oxidative stress, in different cell types (e.g., neurons, cancer cells), or within particular signaling pathways. colorado.edumdpi.com
The rational design of advanced fluorescent probes, like the diacetyled form of Zinpyr-1 (DA-ZP1-TPP, a reaction-based sensor), incorporates features such as targeting units for specific organelles and mechanisms that avoid undesired sequestration, thereby providing valuable tools for elucidating the complex roles of mobile zinc in health and disease. pnas.org
Table 2: Key Design Strategies and Mechanisms of Fluorescent Zinc Probes
| Design Strategy/Mechanism | Description | Advantages |
| Photo-induced Electron Transfer (PET) | Fluorescence quenched in absence of Zn; enhanced upon binding due to PET disruption. | "Turn-on" response, high signal-to-noise ratio. mdpi.commdpi.comrsc.org |
| Intramolecular Charge Transfer (ICT) / Metal-Ligand Charge Transfer (MLCT) | Zn binding alters emission wavelength due to charge transfer, allowing ratiometric detection. | Ratiometric, less sensitive to environmental factors. mdpi.commdpi.com |
| Fluorescence Resonance Energy Transfer (FRET) | Conformational change upon Zn binding alters FRET efficiency between donor and acceptor fluorophores. | Ratiometric, good for genetically encoded sensors, subcellular localization. mit.edumdpi.commdpi.comnih.govmdpi.com |
| Reaction-Based Probes | Zn-mediated chemical reaction converts non-fluorescent probe to fluorescent product. | Avoids interference from intracellular chelators, high sensitivity. bohrium.compnas.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[6'-acetyloxy-6-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32N4O7/c1-24(43)46-29-10-13-32-35(20-29)48-36-21-30(47-25(2)44)11-14-33(36)38(32)34-19-26(9-12-31(34)37(45)49-38)41-17-18-42(22-27-7-3-5-15-39-27)23-28-8-4-6-16-40-28/h3-16,19-21,41H,17-18,22-23H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHJESKPYRPLIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)NCCN(CC6=CC=CC=N6)CC7=CC=CC=N7)C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357339-96-9 | |
| Record name | ZnAF-2 DA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Developmental Trajectory of Znaf Series Fluorescent Probes
Early Generation ZnAF Probes and Their Characteristics
The initial designs of ZnAF probes laid the groundwork for subsequent advancements, but they exhibited certain limitations, notably their susceptibility to pH changes.
ZnAF-1 and ZnAF-2 represent early iterations of Zn²⁺ fluorescent probes, utilizing fluorescein (B123965) as the fluorophore and N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) or its analogs as the Zn²⁺ binding site cenmed.comchem960.com. These probes were designed to exhibit increased fluorescence intensity upon binding with Zn²⁺. For instance, at pH 7.5, the addition of Zn²⁺ led to a 17-fold increase in fluorescence intensity for ZnAF-1 and a 51-fold increase for ZnAF-2 cenmed.com. Despite their utility above pH 7.0, a significant limitation was the decrease in fluorescence intensity of their Zn²⁺ complexes below this pH cenmed.com. The quantum yield for both ZnAF-1 and ZnAF-2 was low, at 0.02, and did not increase with pH changes cenmed.com.
The pH sensitivity of ZnAF-1 and ZnAF-2 posed a considerable challenge for their application in biological environments, where pH can fluctuate, particularly under conditions of acidosis cenmed.com. The decrease in fluorescence below pH 7.0 was attributed to the protonation of the phenolic hydroxyl group of fluorescein, which has a pKa value of 6.2 cenmed.comr-project.orggithub.iochemodex.com. This characteristic meant that the fluorescence signal from these probes could be affected by intracellular pH changes, potentially leading to inaccurate measurements of Zn²⁺ concentrations cenmed.comr-project.org. Therefore, while useful in specific pH ranges, their broad biological utility was constrained by this inherent pH dependence cenmed.com.
Table 1: Characteristics of Early Generation ZnAF Probes
| Probe | Fluorophore | Zn²⁺ Binding Site | Fluorescence Increase (upon Zn²⁺ binding at pH 7.5) | Quantum Yield (pH 7.4) | pKa (Phenolic Hydroxyl Group) | pH Sensitivity |
| ZnAF-1 | Fluorescein | TPEN analog | 17-fold cenmed.com | 0.02 cenmed.com | 6.2 cenmed.comr-project.orggithub.iochemodex.com | High (below pH 7.0) cenmed.com |
| ZnAF-2 | Fluorescein | TPEN analog | 51-fold cenmed.com | 0.02 cenmed.com | 6.2 cenmed.comr-project.orggithub.iochemodex.com | High (below pH 7.0) cenmed.com |
Innovations Leading to Fluoro-Substituted ZnAF-F Probes
To address the pH sensitivity and enhance the performance of ZnAF probes, a new generation of fluoro-substituted derivatives, ZnAF-F probes, was developed.
New fluorescent probes for Zn²⁺, ZnAF-1F and ZnAF-2F, were developed using fluorescein as the fluorophore and N,N-bis(2-pyridylmethyl)ethylenediamine as the Zn²⁺ binding site cenmed.comr-project.orggithub.iochemodex.com. The synthesis involved attaching the Zn²⁺ acceptor directly to the benzoic acid moiety of fluorescein r-project.orggithub.io. These probes exhibit very low quantum yields in the absence of Zn²⁺ (0.004 for ZnAF-1F and 0.006 for ZnAF-2F at pH 7.4) due to a photoinduced electron-transfer (PET) mechanism r-project.orggithub.iochemodex.com. Upon the addition of Zn²⁺, the fluorescence intensity significantly increases, with ZnAF-1F showing up to a 69-fold increase and ZnAF-2F showing up to a 60-fold increase cenmed.comr-project.orggithub.iochemodex.com. Their apparent dissociation constants (Kd) are in the nanomolar range, indicating sufficient sensitivity for biological applications cenmed.comr-project.orggithub.iochemodex.com. Specifically, ZnAF-1F has a Kd of 2.2 nM, and ZnAF-2F has an apparent Kd of 5.5 nM at pH 7.4 r-project.org.
A key innovation in ZnAF-1F and ZnAF-2F was the structural modification involving the substitution of an electron-withdrawing fluorine atom at the ortho-position of the phenolic hydroxyl group of fluorescein cenmed.comr-project.orggithub.iochemodex.com. This modification successfully shifted the pKa values to 4.9, significantly lower than the 6.2 pKa of the early ZnAFs cenmed.comr-project.orggithub.iochemodex.com. Consequently, the Zn²⁺ complexes of ZnAF-1F and ZnAF-2F emit stable fluorescence under neutral and slightly acidic conditions, overcoming the pH sensitivity issues of their predecessors cenmed.comr-project.orggithub.iochemodex.com. These probes also exhibit high selectivity for Zn²⁺, showing no fluorescence in the presence of other biologically important cations like Ca²⁺ and Mg²⁺ cenmed.comr-project.orggithub.iochemodex.com.
For application in living cells, a diacetyl derivative of ZnAF-2F, known as ZnAF-2 DA, was synthesized cenmed.comr-project.orggithub.iochemodex.com. This modification enhances cell membrane permeability, allowing this compound to enter cells r-project.orggithub.iochemodex.com. Once inside the cytosol, the acetyl groups are hydrolyzed by intracellular esterases, releasing the active ZnAF-2F, which is then retained within the cell r-project.orggithub.iochemodex.com. This mechanism enables the measurement of intracellular Zn²⁺ changes in cultured cells and hippocampal slices r-project.orggithub.iochemodex.com.
Table 2: Characteristics of Fluoro-Substituted ZnAF-F Probes
| Probe | Fluorescence Increase (upon Zn²⁺ binding) | Apparent Kd (nM) | Quantum Yield (pH 7.4, without Zn²⁺) | pKa (Phenolic Hydroxyl Group) | pH Sensitivity | Cell Permeability (as DA derivative) |
| ZnAF-1F | Up to 69-fold cenmed.comr-project.orggithub.iochemodex.com | 2.2 | 0.004 r-project.orggithub.iochemodex.com | 4.9 cenmed.comr-project.orggithub.iochemodex.com | Insensitive cenmed.comr-project.orggithub.iochemodex.com | Yes (ZnAF-1F DA) |
| ZnAF-2F | Up to 60-fold cenmed.comr-project.orggithub.iochemodex.com | 5.5 r-project.org | 0.006 r-project.orggithub.iochemodex.com | 4.9 cenmed.comr-project.orggithub.iochemodex.com | Insensitive cenmed.comr-project.orggithub.iochemodex.com | Yes (ZnAF-2F DA) cenmed.comr-project.orggithub.iochemodex.com |
The Znaf 2 Da Fluorescent Probe: Design Principles and Functional Mechanisms
Quantitative Assessment of Zinc Affinity and Selectivity
The efficacy of a fluorescent probe for biological applications hinges significantly on its quantitative characteristics, particularly its affinity for the target ion and its selectivity against other biologically relevant ions. ZnAF-2 DA, a diacetylated derivative of ZnAF-2 (or ZnAF-2F), is designed as a membrane-permeable pro-probe that undergoes intracellular hydrolysis by esterases to release the active, membrane-impermeable fluorescent species, ZnAF-2 or ZnAF-2F researchgate.netgoryochemical.comnih.gov. The quantitative assessment of this compound's performance, therefore, refers to the properties of its active form within the cellular environment.
Apparent Dissociation Constants (Kd) in Nanomolar Range
The apparent dissociation constant (Kd) is a critical parameter that defines the binding affinity of a fluorescent probe for its target ion. For the active form of this compound, namely ZnAF-2, the apparent Kd for Zn2+ has been consistently reported in the nanomolar range, specifically at 2.7 nM researchgate.netacs.orgnih.govacs.org. Another closely related probe, ZnAF-2F, which is the direct product of ZnAF-2F DA hydrolysis, exhibits an apparent Kd of 5.5 nM for Zn2+ researchgate.net. These nanomolar Kd values are crucial, as they ensure sufficient sensitivity for detecting physiological and pathophysiological fluctuations of free intracellular Zn2+, which is typically maintained at picomolar to low nanomolar concentrations researchgate.netacs.org. The high affinity allows the probe to effectively bind and report on changes in free zinc concentrations, even at low levels.
The following table summarizes the apparent dissociation constants for the active forms of the this compound probe:
| Probe (Active Form) | Apparent Dissociation Constant (Kd) for Zn2+ | Conditions | Reference |
| ZnAF-2 | 2.7 nM | pH 7.4 | researchgate.netacs.orgnih.govacs.org |
| ZnAF-2F | 5.5 nM | pH 7.4 | researchgate.net |
Specificity Profiles Against Biologically Relevant Cations (e.g., Ca2+, Mg2+, Cu2+)
Beyond affinity, the specificity of a fluorescent probe for its target ion over other co-existing metal ions is paramount for accurate biological measurements. ZnAF-2 and its derivatives exhibit remarkable selectivity for Zn2+, demonstrating minimal to no fluorescence response in the presence of other biologically important divalent cations, even at millimolar concentrations nih.govacs.orgnih.govacs.org. Specifically, studies have shown that ZnAF-2 does not fluoresce or show significant response to physiological concentrations of Ca2+ and Mg2+ nih.govacs.orgnih.govacs.org. Furthermore, it has been explicitly stated that ZnAF-2 selectively captures Zn2+ but does not capture other divalent cations, including Ca2+, Mg2+, and Cu2+ researchgate.net.
This high specificity is largely attributed to the design of its chelating moiety, N,N-bis(2-pyridylmethyl)ethylenediamine. This chelator is derived from the structure of TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine), a known selective chelator for Zn2+ over Ca2+ or Mg2+ acs.org. The coordination atoms within the probe are designed to preferentially bind Zn2+, ensuring that the observed fluorescence changes are indeed indicative of zinc concentration fluctuations and not interference from other abundant metal ions present in biological systems.
Methodologies for Intracellular Zinc Ion Imaging Utilizing Znaf 2 Da
Preparation and Application of ZnAF-2 DA in Experimental Models
This compound is typically supplied as a solid or a solution in DMSO and should be stored frozen, desiccated, and protected from light cedarlanelabs.comchemodex.comnordicbiosite.comchemodex.com. Its molecular formula is C₃₈H₃₂N₄O₇ and its molecular weight is 656.68 g/mol abcam.comnordicbiosite.comnih.govscbt.comcenmed.com.
Loading this compound into cultured cellular systems involves incubating the cells with the membrane-permeable probe. For instance, Chinese Hamster Ovary (CHO) cells have been incubated with 10 µM this compound for 30 minutes at 37 °C acs.org. After incubation, cells are typically washed to remove unincorporated probe from the extracellular space acs.org. This process allows the diacetylated form to penetrate the cell membrane, where it is subsequently hydrolyzed by intracellular esterases to yield the fluorescent ZnAF-2, which is then retained within the cytosol acs.orgresearchgate.netgoryochemical.comcedarlanelabs.comabcam.commdpi.commdpi.com. This method has been successfully applied in various cell lines, including HepG2 and HCT116 cells for tracking intracellular zinc complex absorption mdpi.com.
An example of a loading procedure for cultured cells is summarized in the table below:
| Cell Type | This compound Concentration | Incubation Time | Temperature | Washing Procedure | Reference |
| CHO cells | 10 µM | 30 min | 37 °C | Washed twice with PBS | acs.org |
| HepG2, HCT116 cells | Not specified, but used for staining | Not specified | Not specified | Not specified | mdpi.com |
This compound is particularly well-suited for imaging intracellular Zn²⁺ dynamics in live tissue slices due to its cell permeability and subsequent intracellular retention. For hippocampal slices, a common protocol involves preloading the slices with this compound. For intracellular Zn²⁺ fluorescence imaging, hippocampal slices are typically immersed in 10 µM this compound in artificial cerebrospinal fluid (ACSF) for 30 to 90 minutes in the dark, followed by a wash-out period with ACSF for at least 30 minutes to 1 hour to remove any remaining extracellular probe nih.govplos.orgjneurosci.org. This ensures that the observed fluorescence signal predominantly reflects intracellular zinc.
An example of application protocols for live tissue slices is presented in the table below:
| Tissue Type | This compound Concentration | Incubation Time | Wash-out Time | Medium | Reference |
| Hippocampal slices | 10 µM | 90 min | ≥30 min | ACSF | nih.gov |
| Hippocampal slices | 10 µM | 30 min | 1 h | ACSF | plos.org |
| Hippocampal slices | 100 µM | 4 min (injection) | Not specified | Saline | plos.org |
| Dentate granule cell layer (in vivo) | 100 µM | 8 min (injection) | Not specified | ACSF | jneurosci.org |
Fluorescence Microscopy and Imaging Techniques
Fluorescence microscopy is the primary technique employed with this compound to visualize and quantify intracellular zinc. The probe's excitation and emission characteristics make it compatible with standard fluorescence imaging setups.
This compound enables real-time monitoring of intracellular Zn²⁺ dynamics, which is critical for understanding the transient nature of zinc signaling. The rapid increase in fluorescence intensity upon Zn²⁺ binding allows for the detection of dynamic changes in intracellular zinc concentrations in response to various stimuli acs.orgresearchgate.netnih.gov. For instance, in CHO cells, fluorescence measurements were taken at 20-second intervals to observe responses to pyrithione (B72027) and sequentially increased concentrations of extracellular Zn²⁺ acs.org. This real-time capability allows researchers to track the influx, efflux, and buffering of labile zinc within living cells.
This compound contributes to achieving high spatiotemporal resolution in zinc imaging, allowing for the visualization of zinc transients at the cellular and subcellular levels. Confocal laser-scanning microscopy systems are commonly used for this purpose, enabling precise localization of zinc signals within specific cellular regions, such as the pyramidal cell layer of the CA1 and the granule cell layer of the dentate gyrus in hippocampal slices plos.org. Studies have shown that ZnAF-2 fluorescence can reveal the distribution of endogenous Zn²⁺, closely resembling classical histochemical techniques like Timm's stain nih.gov. This high resolution allows for the investigation of localized zinc changes, for example, in synaptic terminals nih.govnih.gov. The ability to resolve zinc transients in both space and time is crucial for understanding its role as a signaling molecule in various physiological and pathological processes royalsocietypublishing.orgresearchgate.net.
Advanced Spectroscopic and Quantitative Analysis Approaches
Beyond basic fluorescence imaging, advanced spectroscopic and quantitative analysis approaches are used to extract more detailed information from this compound signals. While ZnAF-2 is an intensity-based probe, its properties allow for quantitative assessments. The dissociation constant (Kd = 2.7 nM) of ZnAF-2 provides a basis for estimating free Zn²⁺ concentrations within cells acs.orgnih.govplos.orgjneurosci.orgroyalsocietypublishing.org. Researchers can perform calibration curves using known concentrations of Zn²⁺ to correlate fluorescence intensity with actual zinc levels. This involves measuring the fluorescence of ZnAF-2 in buffers containing controlled free Zn²⁺ concentrations acs.org.
Furthermore, the use of zinc chelators like N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) can help confirm the specificity of the ZnAF-2 signal by demonstrating its elimination upon chelation of Zn²⁺ nih.gov. Quantitative analysis can also involve measuring changes in fluorescence intensity over time in specific regions of interest (ROIs) to quantify the magnitude and kinetics of zinc transients plos.orgmdpi.com. While this compound is an intensity-based probe, the development of ratiometric zinc sensors (which measure changes in the ratio of fluorescence at two different wavelengths) offers more robust quantification by mitigating issues related to probe concentration, photobleaching, and excitation light intensity nih.gov. However, this compound itself is not a ratiometric probe, but its high sensitivity and specificity still allow for significant quantitative insights into intracellular zinc dynamics.
Fluorescence Intensity Measurements and Calibration
For intracellular zinc ion imaging, cells are typically incubated with this compound, often at concentrations such as 10 µM, for approximately 30 minutes to facilitate its uptake and hydrolysis by intracellular esterases. chemspider.com This hydrolysis removes the acetyl groups, yielding the active fluorescent sensor, ZnAF-2, which is then retained within the cell. mpg.denih.govwikipedia.org
The core principle of detection involves measuring the change in fluorescence intensity. ZnAF-2, a fluorescein-based probe, exhibits very low basal fluorescence due to a photoinduced electron transfer (PeT) quenching mechanism in the absence of Zn²⁺. mpg.dechemspider.comwikipedia.org Upon binding to Zn²⁺, this quenching is relieved, leading to a significant increase in fluorescence intensity, which can be as high as 60-fold for ZnAF-2F (a related fluorinated derivative). mpg.dewikipedia.org The probe's excitation and emission wavelengths are in the visible range, typically excited at 470-490 nm with emission around 514 nm, which helps minimize cellular damage and autofluorescence. mpg.de
Fluorescence Properties of ZnAF-2
| Property | Value | Source |
| Excitation Wavelength (λex) | 492 nm | |
| Emission Wavelength (λem) | 514 nm | |
| Quantum Yield (ZnAF-2F, no Zn²⁺) | 0.006 (at pH 7.4) | mpg.dewikipedia.org |
| Fluorescence Enhancement (ZnAF-2F, with Zn²⁺) | Up to 60-fold | mpg.dewikipedia.org |
| Apparent Dissociation Constant (Kd) | 2.7 nM (for Zn²⁺) | chemspider.com |
Calibration of fluorescence intensity measurements is critical for relating the observed signal to actual intracellular Zn²⁺ concentrations. This often involves controlling free Zn²⁺ concentrations using chelator systems, such as ZnSO₄/nitrilotriacetic acid (NTA), to generate a standard curve. Additionally, ionophores like pyrithione are frequently employed to introduce extracellular Zn²⁺ into the cytoplasm, allowing for controlled changes in intracellular Zn²⁺ levels for calibration purposes.
A key consideration in calibration is the dissociation constant (Kd) of the probe. ZnAF-2 possesses a nanomolar Kd of 2.7 nM, making it highly sensitive to lower concentrations of Zn²⁺. chemspider.com However, this high affinity can lead to saturation of the fluorescence signal at relatively low extracellular Zn²⁺ concentrations, as observed when cells incubated with this compound were exposed to increasing Zn²⁺ with pyrithione. chemspider.com This underscores the importance of selecting a fluorescent sensor with an appropriate affinity for the anticipated range of Zn²⁺ concentrations in a given biological context. chemspider.com
Integration with Other Imaging Modalities
This compound is predominantly utilized in various forms of fluorescence microscopy to visualize intracellular Zn²⁺ changes. This includes wide-field fluorescence microscopy and confocal fluorescence microscopy, which allow for the observation of Zn²⁺ dynamics in cultured cells and tissue preparations, such as hippocampal slices. mpg.denih.govchemspider.com These techniques provide high spatial and temporal resolution for monitoring labile Zn²⁺ distribution and fluctuations.
Beyond traditional fluorescence microscopy, this compound has also found application in flow cytometry for the quantification of zinc content in cellular populations, such as sperm cells. This allows for the assessment of zinc levels across a large number of individual cells.
While the direct integration of this compound with vastly different imaging modalities (e.g., MRI, PET) is not extensively documented in the provided literature, the broader field of zinc imaging is moving towards multi-modal approaches. For example, two-photon excitation microscopy, which uses lower energy infrared excitation for increased penetration depth, has seen the development of Zn²⁺-responsive indicators for imaging thicker tissues or even whole animals. Although this compound, being a fluorescein (B123965) derivative, is typically employed with single-photon excitation, the general trend in bioimaging emphasizes combining techniques to gain a more comprehensive understanding of metal ion dynamics. For instance, studies have explored integrating epifluorescence with techniques like SXRF microprobe for elemental analysis in specific tissue structures. However, the primary strength and application of this compound remain firmly rooted in its efficacy as a fluorescent probe for live-cell and tissue imaging via fluorescence microscopy.
Applications of Znaf 2 Da in Diverse Biological Research Domains
Neuroscience Research:
In neuroscience, ZnAF-2 DA plays a crucial role in understanding the complex dynamics of zinc signaling, which is essential for normal brain function and implicated in various neurological processes and disorders oup.comfrontiersin.orgnih.gov. Its ability to monitor labile Zn²⁺ pools has provided significant insights into synaptic plasticity, neuronal excitability, and cognitive functions oup.comfrontiersin.orgmdpi.com.
Elucidating Synaptic Zinc Signaling and Plasticity
Synaptic zinc signaling involves the release of Zn²⁺ from glutamatergic (zincergic) neuron terminals, where it acts as a signal factor in both intracellular and extracellular compartments frontiersin.orgnih.gov. This compound has been instrumental in elucidating these dynamic processes and their impact on synaptic plasticity, a cellular mechanism underlying learning and memory oup.comfrontiersin.orgmdpi.com. Studies utilizing this compound have shown that intracellular Zn²⁺ signaling is critical for long-term potentiation (LTP), a key form of synaptic plasticity nih.gov.
This compound has also been used to assess the capacity of intracellular Zn²⁺-buffering, revealing that this capacity is weakened in the aged dentate gyrus, potentially contributing to age-related cognitive decline mdpi.comnih.govresearchgate.netoup.com.
Table 1: Key Properties of ZnAF-2 and this compound
| Property | ZnAF-2 | This compound |
| Nature | Membrane-impermeable Zn²⁺ indicator researchgate.netsci-hub.se | Membrane-permeable diacetyl derivative researchgate.netsci-hub.se |
| Function | Binds intracellular Zn²⁺ researchgate.net | Enters cells, hydrolyzed to ZnAF-2 researchgate.netabcam.com |
| Dissociation Constant (Kd) | 2.7 nM for Zn²⁺ researchgate.netoup.comyakusaku.jpnih.gov | N/A (precursor) |
| Fluorescence | Increases upon Zn²⁺ binding researchgate.netacs.org | N/A (non-fluorescent until hydrolyzed) |
| Applications | Measuring intracellular Zn²⁺ changes researchgate.netabcam.com | Loading cells for intracellular Zn²⁺ measurement researchgate.netabcam.com |
Investigation of Mossy Fiber Synapse Function
The hippocampal mossy fibers are known to contain high concentrations of zinc in their synaptic terminals nih.govniph.go.jp. This compound has been employed to investigate zinc movement and its physiological role in these synapses niph.go.jp. Studies using this compound have shown that intracellular ZnAF-2 signal increases in the CA3 pyramidal cell layer during tetanic stimuli to the dentate granule cell layer, indicating free zinc uptake sci-hub.se. Furthermore, it has been observed that zinc released from mossy fiber terminals during tetanic stimulation is rapidly reuptaken by the mossy fibers niph.go.jp. This reuptake mechanism is crucial as it suggests that the diffusion of released zinc is minimal niph.go.jp.
ZnAF-2 has also been used to map the extracellular fate of synaptically released Zn²⁺, demonstrating that Zn²⁺ is released from mossy fiber synaptic terminals in an activity-dependent manner and diffuses extracellularly, subsequently inhibiting N-methyl-D-aspartate (NMDA) receptor-mediated synaptic responses in adjacent areas yakusaku.jpnih.gov.
Role in Long-Term Potentiation (LTP) and Long-Term Depression (LTD) Mechanisms
This compound has provided critical evidence for the involvement of intracellular Zn²⁺ signaling in LTP, a fundamental mechanism of memory formation nih.govnih.gov. In in vivo experiments, perfusion with this compound attenuated perforant pathway LTP in CA1 pyramidal cells, suggesting that intracellular Zn²⁺ signaling is required for this form of LTP nih.gov. This contrasts with the observation that extracellular Zn²⁺ chelation did not attenuate perforant pathway LTP, implying that the intracellular pool of zinc, possibly originating from internal stores/proteins, is essential for LTP induction at these synapses nih.gov.
In the context of mossy fiber LTP, research has indicated that low micromolar concentrations of exogenous zinc can attenuate mossy fiber LTP mendeley.com. When both membrane-impermeable (CaEDTA) and membrane-permeable (this compound) zinc chelators were used, extracellular and intracellular chelation of zinc enhanced a transient post-tetanic potentiation (PTP) without altering LTP, suggesting that endogenous zinc plays a role in attenuating PTP at mossy fiber synapses mendeley.com.
Table 2: Effects of this compound on LTP in Different Hippocampal Pathways
| Hippocampal Pathway | Chelator Used | Effect on LTP | Implication | Reference |
| Perforant Pathway-CA1 Synapses | This compound | Attenuated | Intracellular Zn²⁺ signaling required for LTP | nih.gov |
| Mossy Fiber Synapses | This compound | Enhanced transient PTP | Endogenous zinc attenuates PTP | mendeley.com |
| Dentate Gyrus LTP | This compound | Rescued Aβ-induced impairment | Zn²⁺ involved in Aβ action on LTP | plos.org |
Contribution to Cognitive Function and Memory
The role of zinc in cognitive function and memory has been extensively studied using this compound. The compound serves as a valuable tool to evaluate the direct involvement of Zn²⁺ in cognitive processes mdpi.comnih.gov. For instance, local injection of this compound into the dentate granule cell layer has been used to condition intracellular Zn²⁺ to a lacking level to test whether newly synthesized metallothioneins supply Zn²⁺ during in vivo LTP induction oup.com. Such experiments have revealed that a lack of intracellular Zn²⁺ can impair memory formation and retention oup.com.
Furthermore, this compound has been employed to investigate age-related cognitive decline. Studies have shown that the intracellular Zn²⁺-buffering capacity, as assessed with this compound, is weakened in the aged dentate gyrus, which is linked to an increased influx of extracellular Zn²⁺ and contributes to age-related cognitive impairment mdpi.comnih.govresearchgate.net. This compound has also been used in studies examining the transient cognitive deficit induced by amyloid-beta (Aβ), demonstrating that co-injection of this compound can rescue Aβ-induced memory impairment, likely by blocking the Aβ-mediated increase in intracellular Zn²⁺ plos.org.
Characterization of Neuronal Zinc Influx Pathways
This compound facilitates the characterization of how zinc enters neurons, a crucial aspect of understanding zinc homeostasis and its signaling roles. By monitoring intracellular Zn²⁺ changes, researchers can identify the specific channels and receptors involved in zinc uptake.
Involvement of AMPA/Kainate Receptors in Zinc Uptake
A significant application of this compound has been in demonstrating the involvement of AMPA/kainate receptors in neuronal zinc uptake sci-hub.senih.gov. Research in rat hippocampal slices using this compound showed that intracellular ZnAF-2 signal in CA3 pyramidal cells increased during tetanic stimuli to the dentate granule cell layer, and this increase was completely blocked by CNQX, an AMPA/kainate receptor antagonist sci-hub.senih.gov. This finding strongly suggests that free zinc is taken up into CA3 pyramidal cells via the activation of AMPA/kainate receptors sci-hub.senih.gov.
Specifically, GluR2-lacking AMPA receptors have been implicated in mediating Zn²⁺ influx into postsynaptic neurons, which is particularly relevant in synaptic plasticity and cognitive activity oup.comfrontiersin.orgmdpi.com. Excessive influx of extracellular Zn²⁺ through these receptors can lead to mitochondrial Zn²⁺ uptake, reactive oxygen species (ROS) generation, and contribute to neurodegeneration and cognitive decline, especially in aged brains oup.commdpi.com. This compound has been instrumental in observing these zinc influx pathways and their pathological implications oup.commdpi.com.
Studies on Intracellular Zinc Homeostasis in Brain Aging
Extracellular and Systemic Zinc Dynamics (using ZnAF-2, relevant for context)
Understanding the dynamics of labile zinc (Zn²⁺) in extracellular fluids, particularly in circulating plasma, is crucial for comprehending its physiological roles and pathological implications. While this compound is a cell-permeable derivative primarily used for intracellular zinc sensing, its parent compound, ZnAF-2, has been instrumental in advancing the detection and study of labile zinc in extracellular and systemic contexts. ZnAF-2 is a fluorescent zinc-binding dye that offers high selectivity for zinc and possesses dissociation constants in the low nanomolar range in aqueous solutions, making it suitable for detecting the predicted nanomolar or lower concentrations of labile Zn²⁺ in plasma nih.govacs.org.
Detection of Labile Zinc in Circulating Plasma
The precise measurement of labile Zn²⁺ in circulation has historically been challenging due to the absence of suitable detection techniques nih.govnih.govacs.org. The availability of free zinc in the circulation may not directly correlate with its total circulating concentration, similar to other divalent cations like calcium nih.gov. ZnAF-2 has emerged as a valuable tool to overcome this limitation, enabling the detection of changes in labile Zn²⁺ in circulating plasma under various physiological and stress conditions nih.govnih.gov.
Detailed Research Findings:
Studies utilizing ZnAF-2 in rat models have provided significant insights into the redistribution of labile plasma zinc during systemic stress. Researchers have employed ZnAF-2 to monitor changes in circulating plasma Zn²⁺ under standardized conditions, including exogenous infusions designed to increase plasma Zn²⁺ and infusions of chelators like citrate (B86180) to lower labile Zn²⁺ without altering total zinc content nih.govnih.govacs.org.
A notable application involved a model of mild surgical stress (unilateral femoral arterial ligation) in rats. In this model, plasma levels of both total and labile Zn²⁺ were observed to decrease significantly 24 hours following the operation nih.govnih.gov. Further investigations using ultrafiltration of plasma into high and low molecular weight macromolecule fractions revealed that the zinc binding capacity in the high molecular weight fraction was impaired throughout the 24-hour post-surgical interval nih.govnih.gov.
The affinity of the filtrate fraction for labile zinc demonstrated rapid and reversible responsiveness to anesthesia alone, showing a significant decrease at 4 hours and a subsequent recovery at 24 hours. However, in animals subjected to moderate surgical stress, this responsiveness was lost, indicating a more profound disruption of zinc dynamics nih.govnih.gov. These findings represent the first reported measurements of labile Zn²⁺ in circulation under mild systemic stress, highlighting that zinc undergoes substantial redistribution in plasma in response to surgical stress, leading to increased availability in lower molecular weight fractions and in its labile form nih.govnih.gov.
ZnAF-2's properties, such as its high selectivity for zinc over other biologically important cations like Ca²⁺ and Mg²⁺, and its nanomolar dissociation constant, contribute to its effectiveness in these applications acs.orgresearchgate.netacs.orgacs.org. While some earlier ZnAFs showed decreased fluorescence intensity below pH 7.0 due to protonation of the phenolic hydroxyl group, the sensitivity of ZnAF-2 for lower Zn²⁺ concentrations makes it particularly useful for detecting the typically low nanomolar concentrations found in plasma nih.govacs.orgacs.orgacs.org.
Summary of Observed Changes in Labile Plasma Zinc using ZnAF-2:
| Condition | Time Point | Observed Change in Labile Plasma Zn²⁺ / Binding Capacity | Reference |
| Mild Surgical Stress | 24 hours | Significant decrease in labile and total Zn²⁺ levels | nih.govnih.gov |
| Anesthesia Alone | 4 hours | Significant decrease in filtrate fraction affinity | nih.govnih.gov |
| Anesthesia Alone | 24 hours | Recovery of filtrate fraction affinity | nih.govnih.gov |
| Moderate Surgical Stress | - | Loss of responsiveness to anesthesia | nih.govnih.gov |
| Exogenous Zn²⁺ Infusion | - | Increase in plasma Zn²⁺ | nih.govnih.govacs.org |
| Citrate Infusion | - | Decrease in labile plasma Zn²⁺ | nih.govnih.govacs.org |
| Mild Surgical Stress | 24 hours | Impaired zinc binding capacity in high molecular weight fraction | nih.govnih.gov |
These studies underscore the utility of ZnAF-2 as a critical tool for investigating the complex dynamics of labile zinc in systemic circulation and its response to various physiological perturbations.
Comparative Academic Analysis with Other Fluorescent Zinc Probes
Comparative Affinity and Dynamic Range Across ZnAF Family Members
The ZnAF (Zinc-specific Fluorescein) family of probes is characterized by fluorescein (B123965) as a reporting group, typically with a TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)ethylenediamine) analog as the zinc-binding moiety goryochemical.commit.edu. ZnAF-2 DA is designed to permeate cell membranes due to its acetyl groups, which are subsequently hydrolyzed by intracellular esterases to yield the membrane-impermeable ZnAF-2, thus trapping the probe within the cell goryochemical.comresearchgate.net.
The ZnAF family offers a range of affinities, allowing researchers to detect zinc concentrations across a broad spectrum. ZnAF-2, the active form of this compound, exhibits a high affinity for Zn²⁺ with a dissociation constant (Kd) of approximately 2.7 nM researchgate.netnih.govroyalsocietypublishing.orgacs.org. This high affinity makes ZnAF-2 particularly suitable for detecting lower physiological zinc concentrations acs.orgniph.go.jp.
Other members of the ZnAF family, such as ZnAF-1F and ZnAF-2F, are also highly sensitive to Zn²⁺, showing significant fluorescence enhancements upon zinc binding. For instance, ZnAF-1F exhibits up to a 69-fold increase in fluorescence intensity, while ZnAF-2F shows a 60-fold increase researchgate.netfrontiersin.orgmdpi.comacs.org. These probes generally have nanomolar Kd values, ensuring sufficient sensitivity for biological applications researchgate.netmdpi.comacs.org. A key advantage of the ZnAF family is their low background fluorescence compared to some other probe families researchgate.netfrontiersin.org.
A notable characteristic within the ZnAF family is the influence of pH on fluorescence stability. Earlier ZnAFs, like ZnAF-1 and ZnAF-2, showed a decrease in fluorescence intensity below pH 7.0 due to the protonation of the phenolic hydroxyl group of fluorescein (pKa ~6.2). However, fluorinated derivatives such as ZnAF-1F and ZnAF-2F address this by shifting their pKa values to 4.9, enabling stable fluorescence emission around neutral and slightly acidic conditions researchgate.netmdpi.comacs.org.
The ability to use various ZnAF family members in combination allows for the estimation of zinc concentrations across a wider range. For example, ZnAF-2 (Kd = 2.7 nM) is effective for low concentrations, while ZnAF-2M (Kd = 38 nM) and ZnAF-3 (Kd = 0.79 µM) can detect higher concentrations, with ZnAF-4 (Kd = 25 µM) and ZnAF-5 (Kd = 0.60 mM) extending the range even further acs.org. This tiered approach provides a more comprehensive understanding of zinc dynamics in biological samples acs.orgniph.go.jp.
Here is a comparative overview of selected ZnAF family members:
| Probe | Kd (Zn²⁺) (nM) | ΔF/F₀ (Fold Increase) | pH Sensitivity (Zn-bound complex) | Cell Permeability (DA form) |
| ZnAF-2 | 2.7 researchgate.netnih.govroyalsocietypublishing.orgacs.org | 51 researchgate.netfrontiersin.org | Decreases below pH 7.0 researchgate.netmdpi.comacs.org | No (this compound is cell-permeant) goryochemical.comresearchgate.net |
| ZnAF-1F | Nanomolar researchgate.netmdpi.com | 69 researchgate.netfrontiersin.orgmdpi.comacs.org | Stable around neutral/slightly acidic (pKa 4.9) researchgate.netmdpi.comacs.org | Yes (ZnAF-1F DA) adipogen.com |
| ZnAF-2F | Nanomolar researchgate.netmdpi.com | 60 researchgate.netfrontiersin.orgmdpi.comacs.org | Stable around neutral/slightly acidic (pKa 4.9) researchgate.netmdpi.comacs.org | Yes (ZnAF-2F DA) researchgate.netglpbio.com |
| ZnAF-2M | 38 acs.org | Not specified | Not specified | Not specified |
| ZnAF-3 | 790 royalsocietypublishing.orgacs.org | Not specified | Not specified | Not specified |
Benchmarking Against Other Widely Used Zinc Probes
This compound and its active form, ZnAF-2, are often benchmarked against other popular zinc probes to assess their performance characteristics in various research contexts.
Comparison with FluoZin-3 AM and Zinpyr Series (e.g., Zinpyr-1, ZP3, ZP4)
FluoZin-3 AM: FluoZin-3 AM is a widely used cell-permeant fluorescent indicator for measuring Zn²⁺ levels in live cells, known for its high Zn²⁺-binding affinity and significant fluorescence increase upon binding researchgate.netfishersci.sepubcompare.ai. FluoZin-3 AM has a Kd for Zn²⁺ of approximately 15 nM in buffer researchgate.netnih.govroyalsocietypublishing.orgfishersci.sechemodex.com. This affinity is lower than that of ZnAF-2 (Kd of 2.7 nM), indicating that ZnAF-2 has a higher binding affinity for zinc researchgate.netnih.govroyalsocietypublishing.orgacs.org. FluoZin-3 exhibits a substantial fluorescence increase, reportedly more than 50-fold in response to saturating levels of Zn²⁺ fishersci.sechemodex.comthermofisher.combiorxiv.org. It is also noted for its minimal perturbation by physiological Ca²⁺ concentrations (up to at least 1 µM) and low sensitivity to pH changes (stable from pH 6 to pH 9) royalsocietypublishing.orgfishersci.senih.gov. FluoZin-3 AM is frequently used for detecting cytosolic Zn²⁺ signals due to its large response to Zn²⁺ researchgate.netroyalsocietypublishing.org.
Zinpyr Series: The Zinpyr (ZP) family, including Zinpyr-1 (ZP1), ZP3, and ZP4, are also fluorescein-based sensors with di-(2-picolyl)amine (DPA) as the zinc-binding unit frontiersin.orgucsd.eduscilit.com. These probes generally exhibit very high affinities for Zn²⁺, often in the sub-nanomolar range researchgate.netnih.govroyalsocietypublishing.orgucsd.eduresearchgate.netresearchgate.net.
Zinpyr-1 (ZP1): ZP1 is cell-permeable and has a Kd for Zn²⁺ of 0.7 nM researchgate.netnih.govroyalsocietypublishing.orgfrontiersin.orgmdpi.comresearchgate.net. It shows a 3- to 5-fold fluorescence enhancement upon zinc binding under simulated physiological conditions ucsd.eduresearchgate.net. ZP1 has no detectable interaction with Ca²⁺ researchgate.net.
ZP3: ZP3 has a Kd of 0.7 nM and exhibits a 6-fold fluorescence enhancement researchgate.netnih.govroyalsocietypublishing.orgfrontiersin.orgresearchgate.net.
ZP4: ZP4 is cell-permeable and has an even tighter Kd of 0.65 nM researchgate.netnih.govroyalsocietypublishing.orgresearchgate.net. It shows a ΔF/F₀ of 5 frontiersin.orgresearchgate.net.
Compared to the Zinpyr series, ZnAF-2 (Kd 2.7 nM) has a slightly lower affinity than ZP1, ZP3, and ZP4 researchgate.netnih.govroyalsocietypublishing.orgresearchgate.net. However, ZnAF probes are noted for having lower background fluorescence than ZP probes researchgate.netfrontiersin.org.
Analysis of Basal Fluorescence and Signal-to-Noise Ratios
Basal Fluorescence: ZnAF probes, including ZnAF-2, are generally reported to have lower background fluorescence compared to Zinpyr probes researchgate.netfrontiersin.org. This characteristic is crucial for achieving better signal-to-noise ratios, especially when detecting subtle changes in zinc concentration. FluoZin-3 also has low background signal until bound to zinc, contributing to its effectiveness biorxiv.org.
Signal-to-Noise Ratios (SNR): A high signal-to-noise ratio is critical for accurate and sensitive detection of zinc dynamics.
ZnAF-2: ZnAF-2 and its fluorinated variants (ZnAF-1F, ZnAF-2F) demonstrate significant fluorescence enhancement (ΔF/F₀ values of 51, 69, and 60, respectively) upon Zn²⁺ binding researchgate.netfrontiersin.orgmdpi.comacs.org. This large "turn-on" response contributes to a good signal-to-noise ratio.
FluoZin-3: FluoZin-3 is highly sensitive to Zn²⁺, with a reported ΔF/F₀ of 200, indicating a very large fluorescence increase upon zinc binding frontiersin.org. This significant change also contributes to a high signal-to-noise ratio, making it a popular choice for detecting cytosolic Zn²⁺ signals researchgate.netroyalsocietypublishing.org.
Zinpyr Series: While Zinpyr probes have very tight binding affinities, their fluorescence enhancement upon Zn²⁺ coordination can be more modest (e.g., ZP1 with 3-5 fold, ZP3 with 6-fold, ZP4 with 5-fold) frontiersin.orgucsd.eduresearchgate.netresearchgate.net. This generally translates to a lower dynamic range compared to some ZnAF and FluoZin probes, potentially impacting the signal-to-noise ratio in certain applications.
The following table summarizes the comparative properties:
Advantages and Disadvantages in Specific Research Contexts
Advantages of this compound:
High Affinity for Low Concentrations: ZnAF-2, derived from this compound, possesses a Kd of 2.7 nM, making it highly suitable for detecting subtle changes in sub-nanomolar to low nanomolar intracellular zinc concentrations, which are typical baseline levels in mammalian cells researchgate.netnih.govroyalsocietypublishing.orgacs.org.
Cell Permeability: The DA (diacetate) modification of ZnAF-2 allows it to readily permeate cell membranes, where it is then hydrolyzed by intracellular esterases to its active, membrane-impermeable form, ZnAF-2. This ensures the probe is retained within the cell for sustained imaging goryochemical.comresearchgate.net.
Specificity: Like other ZnAFs, ZnAF-2 exhibits high specificity for Zn²⁺ and does not show significant fluorescence response to other biologically important cations such as Ca²⁺ and Mg²⁺ at millimolar concentrations researchgate.netacs.orgniph.go.jpmdpi.com. This is crucial for accurate zinc imaging in complex biological environments.
Low Background Fluorescence: ZnAF probes generally have lower background fluorescence compared to Zinpyr probes, which can lead to better signal-to-noise ratios in imaging experiments researchgate.netfrontiersin.org.
Rapid Response: ZnAF-2 can detect Zn²⁺ within 100 milliseconds, allowing for the capture of rapid zinc dynamics acs.org.
Disadvantages of this compound:
Saturation at Higher Concentrations: Due to its high affinity, ZnAF-2 can become saturated at relatively low Zn²⁺ concentrations, limiting its utility for measuring higher micromolar zinc levels or large zinc transients. This is particularly evident when comparing its response to probes with lower affinities, such as ZnAF-3 acs.orgniph.go.jp.
pH Sensitivity (for non-fluorinated ZnAFs): While ZnAF-2F addresses this, the fluorescence intensity of ZnAF-2 can decrease below pH 7.0 due to protonation, which might be a consideration in acidic cellular compartments researchgate.netmdpi.comacs.org.
Potential for Attenuated Sensitivity in Presence of Glutathione (B108866): Research suggests that the presence of glutathione can attenuate the imaging sensitivity of ZnAF-2, which is a consideration given the high intracellular concentrations of glutathione rsc.org.
Specific Research Contexts:
Intracellular Zinc Homeostasis: this compound is particularly advantageous for studying basal intracellular zinc concentrations and small fluctuations in the nanomolar range, especially in the cytosol, due to its high affinity and cell permeability researchgate.netnih.govroyalsocietypublishing.orgacs.org.
Synaptic Zinc Release: While ZnAF-2 has been used to examine Zn²⁺ release at hippocampal mossy fiber synapses, its high affinity can sometimes obscure regional differences in released Zn²⁺ concentration, as it may saturate quickly nih.govroyalsocietypublishing.orgacs.org. For broader concentration ranges in synaptic release, a combination of ZnAFs with varying affinities might be more informative acs.org.
Comparative Studies: When precise quantification across a wide range of zinc concentrations is needed, researchers often employ a panel of zinc sensors with different affinities, including ZnAF-2, to cover the dynamic range of zinc in biological systems acs.orgniph.go.jp.
Limitations in High Concentration Environments: For environments with high micromolar zinc concentrations, probes with lower affinities like Newport Green DCF (Kd ~1 µM) or specific FluoZin dyes designed for higher ranges (0.1–100 µM) might be more suitable than ZnAF-2 royalsocietypublishing.orgfrontiersin.orgthermofisher.com.
Advanced Considerations and Methodological Limitations in Znaf 2 Da Application
Potential for Interference by Endogenous Low Molecular Weight Ligands (LMWLs)
The intracellular environment contains a multitude of low molecular weight ligands (LMWLs) that can bind Zn²⁺, such as ATP, glutathione (B108866) (GSH), citrate (B86180), phosphate, and various amino acids. These molecules can interfere with the fluorescence signal of ZnAF-2, the active form of the probe, through mechanisms that go beyond simple competition for zinc ions, thereby complicating quantitative analysis. nih.gov
Ternary Complex Formation and Fluorescence Quenching
ZnAF-family sensors, including ZnAF-2, possess a chelating unit that does not fully saturate the coordination sphere of the Zn²⁺ ion. nih.gov This leaves the zinc ion accessible to interaction with other endogenous ligands present in the cytosol. This can lead to the formation of a [ZnAF-Zn(II)-LMWL] ternary complex. nih.gov Studies on the related compounds ZnAF-1 and ZnAF-2F have demonstrated that the formation of such ternary complexes with LMWLs like acetate (B1210297), phosphate, citrate, glycine, histidine, ATP, and GSH results in significant fluorescence quenching. nih.gov This quenching effect can occur even when the zinc ion remains bound to the sensor, leading to a decrease in the fluorescence signal that is not indicative of a decrease in the labile zinc concentration. nih.govnih.gov
Implications for Quantitative Accuracy in Biological Systems
The dual effects of ternary complex quenching and competitive binding pose a significant challenge to the quantitative accuracy of ZnAF-2 DA in biological systems. nih.gov The fluorescence intensity measured is not solely a function of the labile Zn²⁺ concentration but is also modulated by the local concentrations of various LMWLs. nih.govnih.gov Because the composition and concentration of these LMWLs can vary between different cell types, subcellular compartments, and metabolic states, the relationship between ZnAF-2 fluorescence and the actual Zn²⁺ concentration can be inconsistent. This interference may lead to a significant underestimation of the exchangeable cellular zinc pool, as the probe's signal is dampened by these interactions. nih.govresearchgate.net Consequently, results obtained using this compound should be interpreted as reporting on an "apparent" zinc concentration that is subject to modulation by the local biochemical environment.
Table 1: Effects of LMWLs on ZnAF-family Sensor Fluorescence
| Endogenous Ligand (LMWL) | Observed Effect on Zn(II)-ZnAF Complex | Mechanism of Interference |
|---|---|---|
| ATP | Strong fluorescence quenching | Ternary complex formation & Competitive binding |
| Glutathione (GSH) | Strong fluorescence quenching | Ternary complex formation & Competitive binding |
| Citrate | Strong fluorescence quenching | Ternary complex formation & Competitive binding |
| Phosphate | Strong fluorescence quenching | Ternary complex formation & Competitive binding |
| Histidine | Strong fluorescence quenching | Ternary complex formation & Competitive binding |
| Acetate | Strong fluorescence quenching | Ternary complex formation & Competitive binding |
This table is generated based on findings for ZnAF-family sensors and illustrates the primary interference mechanisms. nih.gov
Variability in Intracellular Esterase Activity Across Cell Types
The functionality of this compound relies on a critical activation step. The diacetate (DA) moiety renders the molecule lipophilic, allowing it to permeate the cell membrane. goryochemical.com Once inside the cell, intracellular esterase enzymes hydrolyze the acetate groups, converting the non-fluorescent this compound into the polar, fluorescent, zinc-sensitive probe ZnAF-2, which is then trapped within the cell. goryochemical.comnih.gov However, the activity of these intracellular esterases is not uniform across all biological systems.
Carboxylesterases (CEs) are the primary enzymes responsible for this hydrolysis. nih.govacs.org The level of CE activity can vary significantly depending on the cell type, tissue of origin, and pathological state. For instance, liver cells are known to have particularly high levels of CE activity, while other cell types may have considerably less. acs.org Furthermore, studies have shown significant differences in esterase activity between healthy and cancerous cells, and even between metastatic and tumor-free lymph node cells from the same patient. nih.gov This variability means that different cell types will hydrolyze this compound at different rates, leading to variations in the intracellular concentration of the active probe, ZnAF-2. Discrepancies in probe loading can lead to incomparable fluorescence signals between different cell populations, which may be incorrectly attributed to differences in zinc concentration rather than to the underlying variance in enzymatic activity. strath.ac.uk
Considerations of Photophysical Stability and Potential Phototoxicity
As a fluorescein-based probe, ZnAF-2 is susceptible to photobleaching and can induce phototoxicity, which are common limitations of fluorescence microscopy. nih.govnih.gov Photobleaching is the irreversible photodegradation of the fluorophore upon exposure to excitation light, leading to a loss of signal over time. This can complicate time-lapse imaging and quantitative measurements if not properly controlled.
More critically, the excitation of fluorescein (B123965) derivatives can lead to the generation of reactive oxygen species (ROS). nih.gov An accumulation of ROS can induce cellular stress and damage, a phenomenon known as phototoxicity. This can manifest as alterations in organelle morphology, compromised cell viability, and the induction of signaling pathways that could alter the very zinc dynamics being measured. nih.govnih.gov While the use of visible-range excitation wavelengths for fluorescein-based probes is generally less damaging to cells than UV light, high-intensity or prolonged illumination, especially during confocal or super-resolution imaging, can still cause significant phototoxic effects. nih.gov It is therefore essential to use the lowest possible excitation power and exposure times necessary to acquire a sufficient signal-to-noise ratio to minimize these artifacts.
Challenges in Distinguishing Different Intracellular Zinc Pools
The term "intracellular zinc" encompasses several distinct pools, including tightly bound zinc integral to protein structure, loosely bound or "labile" zinc in the cytosol and organelles, and zinc sequestered within vesicles. nih.govresearchgate.net Fluorescent probes like ZnAF-2 are designed to detect the labile zinc pool, which is believed to be involved in signaling. nih.gov However, distinguishing between these different pools with a single probe is a major challenge.
Once activated, ZnAF-2 will report on the labile zinc concentration within the subcellular compartments where it localizes. nih.gov However, its distribution may not be uniform, and it generally cannot differentiate between zinc in the cytosol, the nucleus, or within organelles like mitochondria or the endoplasmic reticulum without specialized co-localization studies. Furthermore, zinc can be highly concentrated in vesicles such as lysosomes or synaptic vesicles. nih.gov A probe like ZnAF-2 may report a high signal from these compartments, but this does not necessarily reflect the cytosolic labile zinc concentration that is typically of interest for signaling studies. The affinity of the probe itself also influences which pool is detected; a high-affinity probe may strip zinc from weakly binding proteins, thus reporting on a pool that is not truly "free." nih.gov Therefore, the signal from ZnAF-2 represents an average of the labile zinc present in all accessible compartments, and care must be taken not to over-interpret the data as representing a single, homogenous pool.
Future Directions and Emerging Research Perspectives
Development of Novel ZnAF-2 DA Derivatives with Enhanced Properties
The evolution of this compound from earlier ZnAF series highlights a continuous effort to improve probe characteristics. Initial ZnAFs (ZnAF-1, ZnAF-2) faced limitations such as decreased fluorescence below pH 7.0 due to the protonation of the phenolic hydroxyl group researchgate.netacs.orgmdpi.com. This was addressed by developing ZnAF-1F and ZnAF-2F, which incorporate electron-withdrawing fluorine substitutions, shifting their pKa values to 4.9 and enabling stable fluorescence under neutral and slightly acidic conditions researchgate.netacs.orgmdpi.com.
Future developments will likely focus on creating novel derivatives with tailored properties to meet diverse research demands. This includes designing probes with varied binding affinities to cover the wide range of physiological and pathological Zn²⁺ concentrations, from sub-nanomolar to millimolar researchgate.netacs.org. Strategies such as introducing steric bulk near chelating atoms or systematically removing chelating atoms from the ligand can be employed to modulate binding affinity mit.edupnas.org. Furthermore, improving the quantum efficiency of ZnAF probes, which generally remains below 0.4 in neutral aqueous solutions, is a critical area for enhancing sensitivity and signal-to-noise ratio in future derivatives nih.gov. The emergence of highly sensitive probes like Dpa-SoxLC, which can detect intracellular zinc at lower concentrations than conventional probes such as this compound, underscores the potential for developing even more sensitive this compound derivatives nih.gov.
Integration of this compound with Advanced Imaging Technologies
This compound has already proven effective in fluorescence microscopy, including laser scanning confocal microscopy (LSCM), for real-time monitoring of intracellular Zn²⁺ changes researchgate.net. The future will see increased integration of this compound and its derivatives with advanced imaging technologies to overcome current limitations in spatial and temporal resolution, particularly in complex biological samples.
A significant direction is the adaptation of this compound for two-photon excitation microscopy and near-infrared (NIR) fluorescence imaging acs.org. These techniques offer enhanced penetration depth, reduced phototoxicity, and minimized autofluorescence, making them ideal for imaging thick tissues, whole organs, or even in vivo whole-animal studies acs.org. Such integration would allow for deeper, less invasive, and more precise visualization of Zn²⁺ dynamics in various biological contexts, from individual synapses to entire organ systems.
Expanding the Repertoire of Biological Questions Addressed by this compound
This compound has been instrumental in elucidating intracellular Zn²⁺ changes in cultured cells and hippocampal slices researchgate.netacs.org. Its application has extended to studying the subcellular localization and absorption of metal-complexes, such as quercetin-zinc (II) complexes, in cancer cells, revealing the localization of zinc around the cell nucleus and its role in enhancing anticancer efficacy semanticscholar.org. It has also been used to monitor presynaptic Zn²⁺ dynamics in adult hippocampal slices mit.edu.
The availability of ZnAF family members with distinct affinities, such as ZnAF-2 (Kd = 2.7 nM) and ZnAF-3 (Kd = 0.79 µM), allows researchers to visualize Zn²⁺ concentrations across a broader range and differentiate Zn²⁺ release patterns in various hippocampal regions (e.g., dentate gyrus versus CA1 and CA3) acs.orgroyalsocietypublishing.org. This combinatorial approach will be further exploited to address more nuanced biological questions related to zinc's signaling roles in health and disease. Future research will leverage this compound to explore zinc's involvement in:
Neurodegenerative diseases: Investigating the link between zinc dyshomeostasis and conditions like Alzheimer's and Parkinson's diseases nih.gov.
Immune system regulation: Deciphering zinc's signaling functions in immune responses royalsocietypublishing.org.
Synaptic plasticity: Gaining deeper insights into how mobile zinc regulates synaptic plasticity and other neurological functions mit.edupnas.org.
Metal-drug interactions: Further characterizing the cellular uptake, localization, and effects of novel metal-based therapeutic agents semanticscholar.org.
Strategies to Mitigate and Account for Methodological Limitations
Despite its advantages, this compound, like other fluorescent probes, presents certain methodological challenges that require ongoing mitigation strategies. One known limitation is the potential for probes to act as "Zn²⁺ traps," sequestering the ion and potentially distorting the true image of native Zn²⁺ distributions mit.edupnas.org. Additionally, the tight binding affinities of some probes can lead to slow Zn²⁺ release rates, making precise time-resolvable measurements challenging for rapid physiological events mit.edupnas.org. Furthermore, interactions with other biological components, such as serum albumin, can affect sensor properties in complex biological matrices acs.org.
To address these limitations, future efforts will include:
Rational probe design: Developing probes with optimized binding kinetics and appropriate dissociation constants (Kd values) that closely match the physiological range and dynamics of labile zinc in specific cellular compartments or extracellular spaces. This includes designing probes that are less prone to non-specific binding with other biomolecules mit.edupnas.orgacs.org.
Ratiometric and quantitative imaging: Advancing ratiometric imaging techniques or developing new quantitative methods to provide more accurate and robust measurements of Zn²⁺ concentrations, minimizing artifacts from probe concentration variations or photobleaching.
Multi-probe approaches: Continuing to utilize combinations of ZnAF derivatives with varying affinities (e.g., ZnAF-2 for lower concentrations and ZnAF-3 for higher concentrations) to accurately capture the broad physiological range of Zn²⁺ concentrations within a single experiment acs.orgroyalsocietypublishing.org.
Calibration and validation: Implementing rigorous calibration protocols and validation against orthogonal methods to ensure the reliability and physiological relevance of the data obtained with this compound. This includes accounting for potential background signals or interactions within specific cellular environments nih.gov.
pH stability: Building upon the success of ZnAF-1F and ZnAF-2F, further enhancing the pH stability of new derivatives to ensure reliable measurements across diverse cellular compartments and pathological conditions where pH fluctuations may occur researchgate.netacs.orgmdpi.com.
By addressing these future directions and limitations, this compound and its next-generation derivatives are poised to continue playing a pivotal role in advancing our understanding of zinc's complex and essential functions in biology.
Q & A
Basic Research Questions
Q. How should ZnAF-2 DA stock solutions be prepared to ensure stability and reproducibility?
- Methodological Answer :
- Dissolve this compound powder in anhydrous DMSO to prepare 1–10 mM stock solutions. For example, 1 mg of this compound (MW: 656.68 g/mol) in 304 µL DMSO yields a 5 mM solution.
- Aliquot the solution into small, tightly sealed vials to minimize freeze-thaw cycles, which degrade fluorescence integrity.
- Centrifuge the powder briefly before dissolution to ensure homogeneity.
- Verify solubility by ensuring the solution is clear and free of particulate matter before use .
Q. What are the optimal storage conditions for this compound to maintain functional integrity?
- Methodological Answer :
- Store lyophilized powder at -20°C in a desiccated environment to prevent moisture absorption.
- Prepared stock solutions should be stored at ≤-20°C in light-protected vials and used within one month to avoid ester hydrolysis or oxidation.
- Allow aliquots to equilibrate to room temperature for 1 hour before use to prevent condensation .
Q. How does this compound enable intracellular Zn²⁺ detection in live-cell imaging?
- Methodological Answer :
- This compound is cell-permeable due to its diacetate groups. Upon entering cells, cytosolic esterases hydrolyze the acetate moieties, converting it to ZnAF-2F, which is membrane-impermeable and traps the probe intracellularly.
- ZnAF-2F binds Zn²⁺ with high specificity (Kd = 2.7 nM) and emits green fluorescence (Ex/Em = 492/515 nm) upon Zn²⁺ binding.
- Use a Zn²⁺-free control (e.g., TPEN, a Zn²⁺ chelator) to validate signal specificity .
Advanced Research Questions
Q. What experimental strategies can mitigate this compound’s pH sensitivity in acidic cellular compartments?
- Methodological Answer :
- ZnAF-2F’s fluorescence intensity decreases below pH 7.0 due to protonation of its fluorescein moiety (pKa ~6.2). For acidic environments (e.g., lysosomes):
- Use modified probes like ZnAF-2F DA derivatives with fluorinated phenolic groups (pKa shifted to 4.9), which stabilize fluorescence under mildly acidic conditions.
- Calibrate fluorescence signals using pH-insensitive controls or dual-probe systems (e.g., pHrodo Red for simultaneous pH monitoring) .
Q. How can researchers validate the specificity of this compound for Zn²⁺ in samples with competing cations?
- Methodological Answer :
- Perform competition assays with physiologically relevant cations (Ca²⁺, Mg²⁺, Fe²⁺). This compound shows negligible response to these ions (selectivity >100-fold).
- Use TPEN (10–50 µM) to chelate Zn²⁺ and confirm fluorescence quenching.
- Validate with inductively coupled plasma (ICP) spectroscopy to correlate fluorescence intensity with absolute Zn²⁺ concentrations .
Q. What are the best practices for co-localizing this compound with other fluorescent probes without spectral overlap?
- Methodological Answer :
- Avoid probes with excitation/emission spectra overlapping this compound’s 492/515 nm range. For example:
- Pair with red-emitting probes (e.g., Rhod-2 AM for Ca²⁺; Ex/Em = 552/581 nm).
- Use sequential imaging to prevent cross-talk.
- Confirm spectral separation using single-probe controls and unmixing software (e.g., Zen Blue or ImageJ plugins) .
Q. How to address discrepancies in Zn²⁺ quantification under varying esterase activity?
- Methodological Answer :
- Standardize esterase activity by pre-treating cells with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) or using cell lines with consistent esterase expression.
- Generate a calibration curve using exogenous Zn²⁺ standards (0–100 nM) under identical experimental conditions.
- Validate with alternative Zn²⁺ detection methods (e.g., Zinquin or TSQ probes) .
Q. What methodological adjustments are needed for this compound in thick tissue sections versus monolayer cultures?
- Methodological Answer :
- For tissue slices (e.g., hippocampal sections):
- Increase loading time (60–90 minutes) and probe concentration (10–20 µM) to ensure penetration.
- Use vibratome-sectioned tissues (200–300 µm thickness) and optimize perfusion conditions.
- Combine with two-photon microscopy to enhance depth resolution.
- For monolayers: Reduce loading time (20–30 minutes) and concentration (5–10 µM) to avoid overloading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
